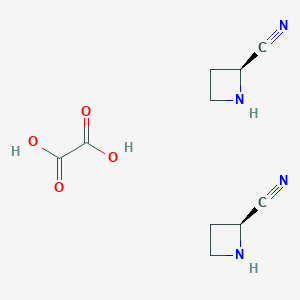
(2S)-azetidine-2-carbonitrile hemioxalate
概要
説明
(2S)-azetidine-2-carbonitrile hemioxalate is a chemical compound with a unique structure that includes an azetidine ring and a nitrile group
科学的研究の応用
(2S)-azetidine-2-carbonitrile hemioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Used in the development of new materials, such as polymers and catalysts.
作用機序
Target of Action
Oxalic acid, a component of the compound, is known to interact with the proto-oncogene tyrosine-protein kinase src in humans .
Mode of Action
Oxalic acid, a strong dicarboxylic acid, is produced in the body by metabolism of glyoxylic acid or ascorbic acid . Oxalic acid is also known to suppress the oxidative burst of the host plant, aiding pathogen compatibility .
Biochemical Pathways
Oxalic acid is involved in several biochemical pathways. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is also known to be involved in the oxidative decarboxylation of oxamic acids, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .
Result of Action
Oxalic acid is known to play a role in maintaining the intracellular redox balance . It also aids in pathogen compatibility by modulating the oxidative burst of the host plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis (2S)-azetidine-2-carbonitrile oxalic acid. For instance, oxalic acid has been found to be influenced by ambient temperature and relative humidity . It is also known that oxalic acid can improve soil mineral acquisition and toxic metal tolerance .
Safety and Hazards
将来の方向性
Oxalic acid plays indispensable roles in various industry processes, such as metal processing, rare earth extraction, leather treatment, and pharmaceutical, with an annual market of 350,000 tons . There is ongoing research into the use of oxalic acid for varroa management in beekeeping , and the development of a zwitterionic hydrophilic interaction liquid chromatographic method for its determination in honeybees .
生化学分析
Biochemical Properties
Bis (2S)-azetidine-2-carbonitrile oxalic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in the degradation of lignocellulose, such as oxalate oxidase . These interactions are crucial for the regulation of oxalic acid concentration in the environment, which in turn affects various biochemical processes.
Cellular Effects
The effects of Bis (2S)-azetidine-2-carbonitrile oxalic acid on various types of cells and cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxalic acid, a component of the compound, is known to interfere with abscisic acid-induced stomatal closure in plant cells, thereby affecting transpiration and plant biomass . This indicates that Bis (2S)-azetidine-2-carbonitrile oxalic acid can significantly impact cellular processes.
Molecular Mechanism
At the molecular level, Bis (2S)-azetidine-2-carbonitrile oxalic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, oxalic acid, a part of the compound, acts as a virulence factor in certain phytopathogenic fungi by manipulating guard cells and inducing stomatal opening . This highlights the compound’s ability to modulate molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis (2S)-azetidine-2-carbonitrile oxalic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxalic acid, a component of the compound, can degrade over time, leading to changes in its concentration and subsequent effects on biochemical processes . This highlights the importance of considering temporal effects when studying the compound.
Dosage Effects in Animal Models
The effects of Bis (2S)-azetidine-2-carbonitrile oxalic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, oxalic acid has been shown to cause sublethal effects on honeybees, including decreased activity and longevity, when applied at higher doses . This underscores the need for careful dosage considerations in research and applications.
Metabolic Pathways
Bis (2S)-azetidine-2-carbonitrile oxalic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Oxalic acid, a component of the compound, is known to be involved in the oxalate-carbonate pathway, which plays a role in the transfer of atmospheric carbon dioxide into calcium carbonate . This highlights the compound’s involvement in critical metabolic processes.
Transport and Distribution
The transport and distribution of Bis (2S)-azetidine-2-carbonitrile oxalic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. For example, oxalic acid can form complexes with divalent ions, such as calcium, which affects its distribution and availability in biological systems . This emphasizes the importance of understanding the transport mechanisms of the compound.
Subcellular Localization
The subcellular localization of Bis (2S)-azetidine-2-carbonitrile oxalic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound can provide insights into its role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-azetidine-2-carbonitrile hemioxalate typically involves the formation of the azetidine ring followed by the introduction of the nitrile group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. The nitrile group can then be introduced through a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2S)-azetidine-2-carbonitrile hemioxalate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
2H-Imidazole-Derived Phenolic Compounds: Known for their antioxidant properties.
Uniqueness
(2S)-azetidine-2-carbonitrile hemioxalate is unique due to its azetidine ring structure combined with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
特性
IUPAC Name |
(2S)-azetidine-2-carbonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m00./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODAFZBGMZZKNL-SCGRZTRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C#N.C1CN[C@@H]1C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




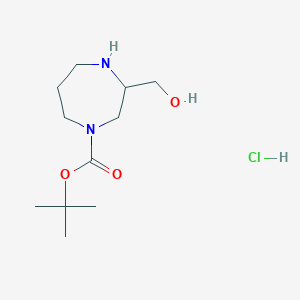
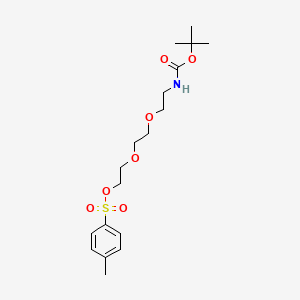
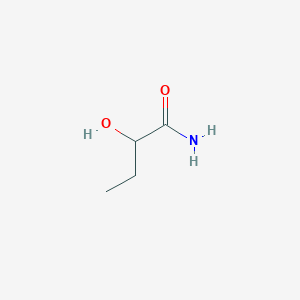

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)
![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)
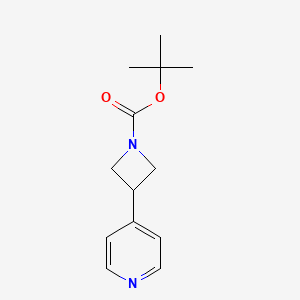
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)
![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)
